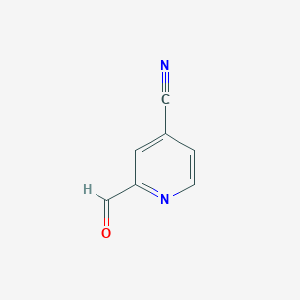

2-Formylisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTLVFRYWOEUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563709 | |

| Record name | 2-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116308-38-4 | |

| Record name | 2-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Formylisonicotinonitrile: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide offers a comprehensive examination of 2-Formylisonicotinonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document provides a deep dive into the compound's core chemical properties, synthesis, reactivity, and safety considerations. By integrating established experimental protocols, mechanistic discussions, and data-driven insights, this guide serves as an authoritative resource to facilitate the strategic and effective use of this compound in advanced research and development projects.

Core Profile and Strategic Importance

This compound, systematically named 2-formylpyridine-4-carbonitrile, is a small molecule of significant interest due to the unique interplay of its three key functional groups: a pyridine ring, a formyl group at the 2-position, and a nitrile group at the 4-position. This specific arrangement of an electrophilic aldehyde, an electron-withdrawing and versatile cyano group, and a heterocyclic aromatic ring makes it a highly valuable synthon for the construction of more complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel therapeutic agents and functional materials.

The pyridine core is a well-established scaffold in numerous FDA-approved drugs, and the aldehyde and nitrile functionalities provide convenient handles for a wide array of chemical transformations. This allows for the systematic modification of molecular properties, a crucial aspect of modern drug discovery and materials science.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| CAS Number | 116308-38-4 | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

| Purity | Typically ≥95-97% | [1] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of this compound. Below is a summary of expected spectral characteristics based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environments in the molecule. For a 2,4-disubstituted pyridine ring, three distinct aromatic proton signals are expected, in addition to the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and cyano groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |

| Pyridine H-6 | 8.8 - 9.0 | Doublet (d) |

| Pyridine H-5 | 7.8 - 8.0 | Doublet (d) |

| Pyridine H-3 | 8.0 - 8.2 | Singlet (s) or small doublet |

Note: Predicted values. Actual shifts can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. This compound has seven carbon atoms, and due to the molecule's asymmetry, seven distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | Aldehyde (C=O) | 190 - 200 | | Pyridine C-2 | 150 - 155 | | Pyridine C-4 | 135 - 140 | | Pyridine C-6 | 150 - 155 | | Pyridine C-5 | 125 - 130 | | Pyridine C-3 | 120 - 125 | | Nitrile (C≡N) | 115 - 120 |

Note: Predicted values. Actual shifts can vary based on solvent and experimental conditions.

FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Nitrile | C≡N stretch | 2260 - 2220 | Medium |

| Aldehyde | C=O stretch | 1740 - 1690 | Strong |

| Aromatic C=C/C=N | C=C/C=N stretch | 1600 - 1475 | Medium-Weak |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the oxidation of the corresponding alcohol, (4-cyanopyridin-2-yl)methanol. Another viable route is the oxidation of 2-methylisonicotinonitrile.

Experimental Protocol: Oxidation of 2-Methylisonicotinonitrile

This protocol provides a representative method for the synthesis of this compound.

Reaction: Oxidation of 2-methylpyridine to 2-formylpyridine.

Reagents and Equipment:

-

2-Methylpyridine

-

Selenium dioxide (SeO₂)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine in toluene.

-

Add a stoichiometric amount of selenium dioxide (SeO₂).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid byproducts.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-formylpyridine.

Note: This is a general procedure for the oxidation of a methylpyridine. Specific conditions for 2-methylisonicotinonitrile may require optimization.

Chemical Reactivity and Synthetic Utility

The rich chemistry of this compound is dictated by the reactivity of its aldehyde, nitrile, and pyridine functionalities.

Reactions of the Formyl Group

The aldehyde group is a versatile handle for numerous transformations:

-

Reductive Amination: This is a powerful method for introducing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the corresponding amine.[2] This reaction is widely used in the synthesis of pharmaceutical compounds.

Diagram 1: Reductive Amination Workflow

Caption: General workflow for the reductive amination of this compound.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3] This provides a reliable method for carbon-carbon double bond formation. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide used.[4]

Reactions of the Nitrile Group

The cyano group is not merely an electron-withdrawing group; it can be transformed into other valuable functionalities:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings.

Reactions involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although this can be challenging. The nitrogen atom also allows the molecule and its derivatives to act as ligands for metal ions.

Applications in Research and Development

Medicinal Chemistry: Kinase Inhibitors

The pyridine and quinoline scaffolds are prevalent in many kinase inhibitors. This compound and its derivatives are valuable starting materials for the synthesis of such compounds. For example, substituted 4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases, which are important targets in cancer therapy.[5]

Diagram 2: General Structure of a Quinolone-based Kinase Inhibitor

Caption: Synthetic relationship between this compound and kinase inhibitors.

Coordination Chemistry and Materials Science

The nitrogen atom of the pyridine ring and the nitrile group can coordinate with metal ions to form a variety of metal complexes. These complexes can exhibit interesting photophysical, magnetic, and catalytic properties. The synthesis of such complexes typically involves reacting this compound or its derivatives with a metal salt in a suitable solvent.[3][6] Characterization of these complexes is carried out using techniques such as FT-IR, UV-Vis spectroscopy, and X-ray crystallography.[7]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[8]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its trifunctional nature provides a versatile platform for the creation of a diverse range of complex molecules with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for any researcher aiming to exploit its full synthetic potential.

References

- Sigma-Aldrich. (2025, November 6).

- Chem Service. (2014, September 23).

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Thermo Fisher Scientific. (2014, May 1).

- Farnell. (2011, April 26).

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- ResearchGate. (n.d.). Assignments of main peaks identified in FT-IR analysis.

- National Center for Biotechnology Information. (n.d.). Advances in reversible covalent kinase inhibitors.

- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- YouTube. (2022, April 29).

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (n.d.).

- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Master Organic Chemistry. (2017, September 1).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142).

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.

- Sigma-Aldrich. (n.d.). 2-methylisonicotinonitrile.

- National Center for Biotechnology Information. (2003, January 2). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).

- Google Patents. (n.d.). WO2021219731A2 - Bicyclic kinase inhibitors and uses thereof.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.

- National Center for Biotechnology Information. (n.d.).

- ChemRxiv. (n.d.).

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

- Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl)

- DergiPark. (n.d.).

- National Center for Biotechnology Information. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and Characterization of Metal Complexes with Schiff Base Ligands | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-Formylisonicotinonitrile

An In-depth Guide for Researchers and Medicinal Chemists on the Synthesis, Reactivity, and Application of a Versatile Heterocyclic Building Block.

Abstract

2-Formylisonicotinonitrile, identified by CAS number 116308-38-4, is a strategically important heterocyclic building block in modern medicinal chemistry. Its pyridine core, substituted with both an electrophilic aldehyde and a versatile nitrile group, offers dual reactivity that is highly valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, established synthesis protocols, characteristic reactivity, and applications in the development of pharmaceutically relevant compounds. Particular emphasis is placed on its role as a key intermediate, providing researchers with the foundational knowledge to effectively leverage this compound in drug discovery and development programs.

Core Molecular Profile

This compound, also known as 4-cyanopyridine-2-carboxaldehyde, is a bifunctional aromatic compound. The pyridine ring, a common scaffold in numerous approved drugs, imparts favorable pharmacokinetic properties, while the ortho-positioned aldehyde and para-positioned nitrile groups serve as reactive handles for diverse chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 116308-38-4 | |

| Molecular Formula | C₇H₄N₂O | |

| Molecular Weight | 132.12 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95-97% | |

| IUPAC Name | This compound | |

| Synonyms | 4-Cyanopyridine-2-carboxaldehyde, 2-Formylpyridine-4-carbonitrile | N/A |

| Storage | Store under inert atmosphere at 2-8°C |

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of substituted cyanopyridines relies on the catalytic ammoxidation of the corresponding methylpyridines (picolines). This methodology offers a direct and atom-economical route to the nitrile functionality.

Conceptual Synthesis Workflow

The most logical precursor for this compound is 2-methylisonicotinonitrile. The synthesis involves a selective oxidation of the methyl group to an aldehyde. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Catalytic Oxidation of 2-Methylisonicotinonitrile

While specific industrial processes are proprietary, a representative laboratory synthesis can be extrapolated from standard organic chemistry practices for the selective oxidation of benzylic methyl groups.

Disclaimer: This protocol is illustrative. All laboratory work should be performed by qualified personnel with appropriate safety measures in place.

-

Reaction Setup: To a solution of 2-methylisonicotinonitrile (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a selective oxidizing agent like selenium dioxide (SeO₂, 1.1 eq).

-

Execution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove selenium byproducts. Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde is a potent electrophile, while the nitrile group can undergo a variety of transformations including hydrolysis, reduction, or participation in cycloaddition reactions.

Key Reactions at the Aldehyde Group

The formyl group readily participates in classical carbonyl chemistry, making it an ideal anchor point for molecular elaboration.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted aminomethylpyridines. This is a cornerstone reaction in combinatorial chemistry for library synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines, allowing for the extension of carbon chains.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to introduce new functionalized side chains.

-

Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds, which can be further elaborated.

Caption: Reductive amination of this compound.

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the oncology and inflammation therapeutic areas.[1][2] Its rigid pyridine core acts as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, facilitating interaction with biological targets like protein kinases.

Case Study: Intermediate in Kinase Inhibitor Synthesis

Many small molecule kinase inhibitors feature a heterocyclic core.[3] The structure of this compound makes it an ideal starting material for building inhibitors that target the ATP-binding site of kinases. For example, it can be used to construct substituted pyridine or fused-pyridine scaffolds that are central to the activity of numerous inhibitors.

The aldehyde can be used to link the pyridine core to a hinge-binding motif via reductive amination, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide to interact with solvent-exposed regions of the kinase, or it can be used as a synthon for other heterocyclic rings like triazoles or imidazoles.

Spectroscopic Characterization

Structural verification of this compound is typically achieved through standard spectroscopic methods. The expected spectral features are outlined below.

¹H NMR Spectroscopy

Based on the structure, the proton NMR spectrum is expected to show distinct signals in the aromatic and aldehyde regions:

-

Aldehyde Proton (-CHO): A singlet expected to appear far downfield, typically in the range of δ 9.9-10.2 ppm.

-

Aromatic Protons: Three protons on the pyridine ring, which will appear in the aromatic region (δ 7.5-9.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on the electronic environment and their positions relative to the nitrogen and the two electron-withdrawing substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework:[4][5]

-

Carbonyl Carbon (-CHO): A highly deshielded signal, typically in the range of δ 190-200 ppm.

-

Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-125 ppm.

-

Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm), including the carbon atoms attached to the functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.

-

C≡N Stretch (Nitrile): A medium, sharp peak around 2220-2240 cm⁻¹.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are crucial to ensure safety and maintain product integrity.

Hazard Identification

The compound is classified with several hazard statements, indicating the need for careful handling.

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of diverse and complex molecular libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this versatile building block in the pursuit of novel therapeutic agents.

References

Click to expand

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Formylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Significance of 2-Formylisonicotinonitrile

This compound, a pyridine derivative featuring both an aldehyde and a nitrile functional group, is a compound of increasing interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The strategic placement of the formyl and cyano groups on the pyridine ring at positions 2 and 4, respectively, offers distinct opportunities for chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive published experimental data, this document outlines the predicted characteristics based on its chemical structure and provides detailed, field-proven methodologies for their empirical determination. This approach is designed to empower researchers to not only understand the foundational properties of this compound but also to rigorously validate them in their own laboratories, ensuring the highest standards of scientific integrity.

I. Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its fundamental physical constants. While some of these are readily available, others, such as the melting and boiling points, require experimental determination to establish purity and inform handling procedures.

Table 1: Fundamental Physical Properties of this compound

| Property | Value/Information | Source/Method |

| Chemical Structure |  | - |

| CAS Number | 116308-38-4 | Chemical Abstracts Service |

| Molecular Formula | C₇H₄N₂O | - |

| Molecular Weight | 132.12 g/mol | Calculated |

| Physical Form | Solid | Vendor Information |

| Purity | Typically >95% | Commercial Suppliers |

| Melting Point | Not reported. Requires experimental determination. | - |

| Boiling Point | Not reported. Requires experimental determination. | - |

| Solubility | Expected to be soluble in polar organic solvents. Requires experimental determination. | Structural Analogy |

II. Experimental Determination of Physical Properties

The following sections detail robust protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

A. Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial as residual solvent can act as an impurity.

-

Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample.

-

Compact the sample into the sealed end of the capillary tube to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube. A well-packed sample ensures uniform heat transfer.

-

-

Measurement using a Digital Melting Point Apparatus:

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C/minute) to obtain an approximate melting range. This initial, rapid determination saves time.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the starting temperature to approximately 20°C below the approximate melting point.

-

Set a slow heating rate (1-2°C/minute) to ensure thermal equilibrium between the sample and the thermometer for an accurate measurement.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

B. Boiling Point Determination (for Solids)

Given that this compound is a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition. The Thiele tube method is a suitable micro-scale technique for determining the boiling point of a small sample.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount (10-20 mg) of this compound into a small test tube or a Durham tube.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample. This inverted capillary acts as a manometer.

-

-

Apparatus Setup:

-

Attach the small test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp a Thiele tube to a ring stand and fill it with a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil) to a level above the side arm.

-

Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observe the inverted capillary tube. As the temperature rises, air will be expelled. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure of the substance equals the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the substance.

-

C. Solubility Assessment

Understanding the solubility of this compound is crucial for its application in synthesis, purification, and biological assays. A systematic approach should be taken to determine its solubility in a range of common laboratory solvents.

Experimental Protocol:

-

Solvent Selection: Choose a representative range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Qualitative Determination:

-

To a series of small, labeled test tubes, add approximately 10 mg of this compound.

-

Add 1 mL of each selected solvent to the respective test tubes.

-

Agitate the mixtures vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

-

-

Quantitative Determination (for "soluble" or "sparingly soluble" cases):

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C) with continuous stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Accurately dilute a known volume of the filtrate.

-

Determine the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

-

III. Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons on the pyridine ring.

-

Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm . This downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Pyridine Ring): Three signals in the aromatic region, typically between 7.0-9.0 ppm . The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. The proton adjacent to the nitrogen atom is expected to be the most downfield.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm .

-

Nitrile Carbon (C≡N): A signal around 115-125 ppm .

-

Aromatic Carbons: Four distinct signals in the region of 120-160 ppm .

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

-

Ensure the sample is fully dissolved. Any suspended particles will degrade the quality of the spectrum.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

-

C-H stretch (aromatic): Around 3100-3000 cm⁻¹ .

-

C≡N stretch (nitrile): A sharp, medium-to-strong absorption band in the region of 2260-2210 cm⁻¹ .

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1740-1720 cm⁻¹ .

-

C-H stretch (aldehyde): Two weak bands around 2830-2695 cm⁻¹ .

-

C=C and C=N stretches (pyridine ring): Absorptions in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Analysis (Solid Sample):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal. This method is often quicker and requires less sample preparation than the KBr pellet method.

-

-

Data Acquisition:

-

Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

IV. Logical Relationships and Workflow

The determination and analysis of the physical properties of this compound follow a logical workflow, starting from fundamental identification and progressing to detailed structural elucidation.

Caption: Workflow for the physical characterization of this compound.

V. Conclusion

This compound is a molecule with significant potential, and a thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive framework for both understanding the predicted properties based on its structure and for the rigorous experimental determination of these characteristics. By following the detailed protocols outlined herein, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and advancing their research endeavors.

VI. References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link][1][2]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240). [Link][3]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). [Link][4]

Sources

An In-Depth Technical Guide to 2-Formylisonicotinonitrile: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylisonicotinonitrile, also known as 2-formylpyridine-4-carbonitrile, is a bifunctional heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring both a reactive aldehyde group and a nitrile moiety on a pyridine scaffold, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, and critical applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the safety and reproducibility of chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O | [1][2] |

| Molecular Weight | 132.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Alternate IUPAC Name | 2-formylpyridine-4-carbonitrile | |

| CAS Number | 116308-38-4 | [1][2] |

| Physical Form | Solid | [1][2] |

| Purity (Typical) | 97-98% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the selective oxidation of a corresponding methyl or hydroxymethyl precursor. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the nitrile group.

Experimental Protocol: Oxidation of 2-Methylisonicotinonitrile

This protocol describes a common laboratory-scale synthesis of this compound from 2-methylisonicotinonitrile. The causality behind this choice of starting material lies in its commercial availability and the relative straightforwardness of methyl group oxidation. Selenium dioxide (SeO₂) is a frequently employed reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes.

Materials:

-

2-Methylisonicotinonitrile

-

Selenium dioxide (SeO₂)

-

Toluene

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-methylisonicotinonitrile in toluene, add a stoichiometric amount of selenium dioxide.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove selenium byproducts.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Development: A Key Intermediate for Janus Kinase (JAK) Inhibitors

The pyridine-4-carbonitrile scaffold is a recognized pharmacophore in a number of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The formyl group of this compound provides a versatile handle for the construction of more complex heterocyclic systems, making it a highly valuable intermediate in the synthesis of targeted therapeutics.

Case Study: Synthesis of Ritlecitinib (PF-06651600)

A prominent example of the utility of this compound is its role in the synthesis of Ritlecitinib (PF-06651600), a selective covalent inhibitor of Janus kinase 3 (JAK3).[1][2][3][4][5] Ritlecitinib has shown promise in the treatment of autoimmune diseases such as alopecia areata and rheumatoid arthritis.[2][4]

The synthesis of Ritlecitinib involves the construction of a pyrrolo[2,3-b]pyridine core, for which this compound serves as a key starting material. The aldehyde functionality is crucial for the initial condensation reaction to build the fused ring system.

Synthetic Workflow for a Pyrrolo[2,3-b]pyridine Core from this compound

The following diagram illustrates a generalized synthetic workflow for the construction of a key intermediate in the synthesis of JAK inhibitors like Ritlecitinib, starting from this compound.

Caption: Generalized workflow for the synthesis of a pyrrolo[2,3-b]pyridine core.

Causality in the Synthetic Strategy:

-

Imine Formation: The reaction of the aldehyde group of this compound with a primary amine (in the form of an amino-acetal to protect the aldehyde functionality of the second component) forms an imine intermediate.[6] This is a classic and efficient method for carbon-nitrogen bond formation.

-

Cyclization: The subsequent intramolecular cyclization onto the pyridine ring, often acid-catalyzed, forms the pyrrole ring of the pyrrolo[2,3-b]pyridine core. The electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring and the conditions required for cyclization.

-

Aromatization: A final aromatization step, which may occur spontaneously or require an oxidant, yields the stable heterocyclic core. This core can then be further functionalized to produce the final active pharmaceutical ingredient (API).

The JAK-STAT Signaling Pathway: The Target of Ritlecitinib

Ritlecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is a critical pathway in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib.

The binding of a cytokine to its receptor on the cell surface activates the associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and bind to DNA, thereby regulating the expression of genes involved in inflammation and immune responses. Ritlecitinib, synthesized using this compound as a key intermediate, covalently binds to and inhibits JAK3, thus blocking this signaling cascade and reducing inflammation.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and development. Its bifunctional nature allows for the efficient construction of complex heterocyclic scaffolds that are central to the structure of modern targeted therapies. The successful development of the JAK3 inhibitor Ritlecitinib highlights the strategic importance of this compound in providing a key building block for a new generation of medicines for autoimmune diseases. As the demand for highly specific and potent kinase inhibitors continues to grow, the utility of this compound in medicinal chemistry is expected to expand further.

References

-

Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872-1880. Available from: [Link]

-

New Drug Approvals. Ritlecitinib, PF 06651600. (2019). Available from: [Link]

- McClure, J. R., et al. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. Abstracts of Papers of the American Chemical Society, 258.

-

Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Formylisonicotinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Formylisonicotinonitrile (also known as 4-cyano-2-formylpyridine). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships behind the observed data and provides detailed experimental protocols for data acquisition.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three reactive functionalities—a pyridine ring, a nitrile group, and an aldehyde group—makes it a versatile building block for the synthesis of a wide array of complex molecules with potential biological activities. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor. This guide serves as a practical resource for understanding and obtaining the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aldehydic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | H-7 (aldehyde) |

| ~8.9 | d | ~5.0 | H-6 |

| ~8.1 | s | - | H-3 |

| ~7.9 | d | ~5.0 | H-5 |

Interpretation and Rationale:

-

Aldehydic Proton (H-7): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. This results in a characteristic downfield shift to around 10.1 ppm. The absence of adjacent protons leads to a singlet multiplicity.

-

Pyridine Ring Protons (H-3, H-5, H-6): The protons on the pyridine ring experience deshielding due to the ring current effect and the electronegativity of the nitrogen atom.

-

H-6: This proton is ortho to the nitrogen atom, leading to significant deshielding and a downfield shift to approximately 8.9 ppm. It appears as a doublet due to coupling with H-5.

-

H-3: This proton is situated between the formyl and cyano groups, both of which are electron-withdrawing. This environment results in a downfield shift to around 8.1 ppm. It appears as a singlet as it lacks adjacent protons for coupling.

-

H-5: This proton is coupled to H-6, resulting in a doublet at approximately 7.9 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C-7 (aldehyde C=O) |

| ~154 | C-6 |

| ~152 | C-2 |

| ~138 | C-3 |

| ~125 | C-5 |

| ~118 | C-4 (nitrile C≡N) |

| ~116 | C≡N |

Interpretation and Rationale:

-

Carbonyl Carbon (C-7): The carbon of the aldehyde group is highly deshielded and appears significantly downfield at around 192 ppm.

-

Pyridine Ring Carbons (C-2, C-3, C-5, C-6):

-

C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, are deshielded and appear in the range of 152-154 ppm.

-

C-3 and C-5: These carbons are less affected by the nitrogen and resonate at a more upfield region of the aromatic spectrum, around 125-138 ppm.

-

-

Quaternary Carbons (C-4 and C≡N): The carbon attached to the nitrile group (C-4) and the nitrile carbon itself (C≡N) are quaternary and typically show weaker signals. They are expected to appear around 118 ppm and 116 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, nitrile, and pyridine moieties.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~2230 | Strong | C≡N stretch |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470, ~1430 | Medium to Strong | Pyridine ring C=C and C=N stretching vibrations |

Interpretation and Rationale:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹.

-

Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, known as a Fermi doublet, arising from the stretching of the aldehydic C-H bond.

-

Nitrile C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a strong, sharp absorption band in the region of 2230 cm⁻¹. The conjugation with the aromatic ring may slightly lower this frequency.

-

Carbonyl C=O Stretch: The stretching vibration of the carbonyl group in the aldehyde is expected to produce a very strong and sharp absorption band around 1710 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring appear as a series of bands in the 1600-1430 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation:

-

Place a small amount of solid this compound onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Bring the sample into firm contact with the crystal using the pressure clamp.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Predicted Key Mass Spectral Data for this compound

| m/z | Interpretation |

| 132 | Molecular ion [M]⁺ |

| 131 | [M-H]⁺ |

| 104 | [M-CO]⁺ |

| 103 | [M-CHO]⁺ |

| 76 | [C₅H₄N]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak (m/z 132): The peak corresponding to the intact molecule with the loss of one electron will be observed at an m/z value equal to its molecular weight (132.12 g/mol ).

-

[M-H]⁺ (m/z 131): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen radical, leading to a strong [M-1] peak.

-

[M-CO]⁺ (m/z 104): Loss of a neutral carbon monoxide molecule from the molecular ion is another characteristic fragmentation of aromatic aldehydes, resulting in a peak at m/z 104.

-

[M-CHO]⁺ (m/z 103): Cleavage of the formyl group as a radical leads to a peak at m/z 103.

-

[C₅H₄N]⁺ (m/z 76): Further fragmentation of the pyridine ring can lead to smaller fragments, such as the pyridyl cation.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By understanding the principles behind the expected spectral data and following robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary to achieve this, ensuring the integrity and reliability of subsequent research and development activities.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure of 2-Formylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylisonicotinonitrile, a heterocyclic aldehyde, presents a compelling case for structural investigation due to its potential applications in medicinal chemistry and materials science. The molecule's unique combination of a pyridine ring, a formyl group, and a nitrile group suggests a rich tapestry of potential intermolecular interactions that can dictate its solid-state properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and tuning physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development. This guide provides a comprehensive overview of the methodologies employed to determine the crystal structure of this compound, an analysis of its anticipated structural features, and the significance of these findings.

Molecular Properties and Anticipated Intermolecular Interactions

The molecular architecture of this compound is characterized by a pyridine ring substituted with a formyl (-CHO) group at the 2-position and a nitrile (-CN) group at the 4-position. This arrangement of functional groups allows for a variety of non-covalent interactions that are likely to govern the crystal packing.

-

Hydrogen Bonding: The formyl group's oxygen atom is a potential hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors.

-

π-π Stacking: The electron-deficient pyridine ring is expected to participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nature of the formyl and nitrile groups, leading to strong dipole-dipole interactions that will contribute to the stability of the crystal lattice.

The interplay of these interactions will determine the overall packing motif and the resulting macroscopic properties of the crystalline material.

Experimental Determination of the Crystal Structure: A Self-Validating Workflow

The definitive method for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction.[1][2] The following protocol outlines the key steps in this process, emphasizing the rationale behind each experimental choice.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A schematic of the single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.

-

Crystal Selection and Mounting: A single, well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and polarization. This step yields a list of unique reflections with their corresponding intensities.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically successful in determining the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.

-

Validation and Deposition: The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is chemically reasonable. The crystallographic data is then compiled into a Crystallographic Information File (CIF) for publication and deposition in a public database such as the Cambridge Structural Database (CSD).[3][4][5][6]

Hypothetical Crystallographic Data and Analysis of this compound

Disclaimer: The following crystallographic data is a representative example and is provided for illustrative purposes to demonstrate the analysis of a typical crystal structure. It is not the experimentally determined data for this compound.

| Parameter | Value |

| Chemical Formula | C₇H₄N₂O |

| Formula Weight | 132.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 8.145(3) |

| α (°) | 90 |

| β (°) | 101.34(2) |

| γ (°) | 90 |

| Volume (ų) | 613.2(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.432 |

| Absorption Coefficient (mm⁻¹) | 0.103 |

| F(000) | 272 |

| Temperature (K) | 173(2) |

| R-factor (%) | 4.2 |

Analysis of Molecular Geometry and Crystal Packing

The hypothetical data suggests that this compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules. The asymmetric unit would contain one molecule of this compound.

Molecular Conformation: The pyridine ring is expected to be planar. The formyl and nitrile substituents will likely be nearly coplanar with the ring to maximize conjugation.

Crystal Packing and Intermolecular Interactions: The molecules are anticipated to pack in a herringbone motif, a common arrangement for aromatic compounds. The packing would be dominated by a combination of weak C-H···N and C-H···O hydrogen bonds and π-π stacking interactions between adjacent pyridine rings. The nitrile and formyl groups would likely engage in dipole-dipole interactions, further stabilizing the crystal lattice.

Sources

- 1. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Crystallographic Information File - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-Formylisonicotinonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Formylisonicotinonitrile, a key building block in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed framework for both understanding and experimentally determining the solubility of this compound in various organic solvents.

Introduction: The Significance of this compound and its Solubility

This compound, with its reactive aldehyde and nitrile functionalities on a pyridine core, is a versatile precursor in the synthesis of a wide array of complex molecules. Its chemical structure (Figure 1) suggests a moderate polarity, making its interaction with different organic solvents a crucial parameter for any researcher working with this compound.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

The solubility of this compound dictates the choice of solvents for:

-

Reaction Media: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.

-

Purification: Techniques like recrystallization are highly dependent on the differential solubility of the compound and impurities in a given solvent at various temperatures.[1][2]

-

Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and UV-Vis spectroscopy requires suitable solvents that can dissolve the analyte at the desired concentration.

-

Drug Formulation: For pharmaceutical applications, understanding solubility in various media is a prerequisite for developing effective delivery systems.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (nitrile, aldehyde, pyridine nitrogen) and non-polar (aromatic ring) characteristics. Therefore, its solubility is expected to be significant in a range of solvents with varying polarities.

Based on its structure, we can anticipate the following trends:

-

High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile, which can engage in dipole-dipole interactions.

-

Moderate Solubility: In alcohols like methanol and ethanol, which can act as hydrogen bond acceptors. Also, in chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility: In non-polar solvents such as hexane and toluene, where the polar functional groups of the solute have unfavorable interactions with the solvent.

While theoretical predictions are useful, experimental determination is essential for obtaining accurate and reliable solubility data.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (purity ≥97%)[4]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (0.22 µm) to remove any undissolved particles.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Illustrative Solubility Data

| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Strong dipole-dipole interactions. |

| Acetonitrile | 5.8 | Moderate to High | Favorable dipole-dipole interactions. |

| Acetone | 5.1 | Moderate | Good balance of polar and non-polar character.[5] |

| Polar Protic | |||

| Methanol | 5.1 | Moderate | Can act as a hydrogen bond acceptor. |

| Ethanol | 4.3 | Moderate | Similar to methanol, but slightly less polar. |

| Less Polar | |||

| Dichloromethane (DCM) | 3.1 | Moderate | Can dissolve a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | Moderate | Cyclic ether with moderate polarity.[6] |

| Non-Polar | |||

| Toluene | 2.4 | Low | Primarily non-polar, unfavorable interactions with the polar functional groups. |

| Hexane | 0.1 | Very Low | Highly non-polar, poor solvent for polar compounds. |

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses.[9][10] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[7][8][9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers, scientists, and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and analysis. The generation of accurate solubility data is a cornerstone of efficient and successful chemical research and development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound | 116308-38-4 - Sigma-Aldrich. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- This compound - Fluorochem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- This compound | 116308-38-4 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, May 1).

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).

- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.

- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

- Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. (2025, August 6).

- Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns - Sigma-Aldrich. (n.d.).